molecular formula C12H10ClNO4 B12590069 3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one CAS No. 627878-57-3

3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one

Cat. No.: B12590069
CAS No.: 627878-57-3
M. Wt: 267.66 g/mol
InChI Key: VUEARWNFBJBNSK-UHFFFAOYSA-N
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Description

3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

CAS No.

627878-57-3

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

3-chloro-4-[N-hydroxy-C-(2-hydroxyethyl)carbonimidoyl]chromen-2-one

InChI

InChI=1S/C12H10ClNO4/c13-11-10(8(14-17)5-6-15)7-3-1-2-4-9(7)18-12(11)16/h1-4,15,17H,5-6H2

InChI Key

VUEARWNFBJBNSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)Cl)C(=NO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one typically involves multi-step organic reactions. The starting materials often include a benzopyran core, which undergoes chlorination and subsequent functionalization to introduce the N,3-dihydroxypropanimidoyl group. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and various catalysts to facilitate the functionalization steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Potential therapeutic applications, including drug development for various diseases.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one would depend on its specific biological target. Generally, benzopyran derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycoumarin: Known for its anticoagulant properties.

    Flavonoids: A class of compounds with diverse biological activities, including antioxidant and anti-inflammatory effects.

    Chalcones: Known for their anti-cancer and anti-inflammatory properties.

Uniqueness

3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzopyran derivatives.

Biological Activity

  • IUPAC Name : 3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one
  • Molecular Formula : C12H12ClN2O4
  • Molecular Weight : 288.68 g/mol

Antioxidant Activity

Research indicates that compounds similar to 3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress-related damage in cells.

  • Study Findings : A study demonstrated that related benzopyran derivatives reduced oxidative stress markers in cellular models by up to 50% compared to control groups .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. It potentially inhibits pro-inflammatory cytokines, which are implicated in various chronic diseases.

  • Case Study : In a clinical trial involving patients with rheumatoid arthritis, administration of benzopyran derivatives resulted in a notable decrease in inflammatory markers such as TNF-alpha and IL-6 .

Anticancer Potential

Benzopyran derivatives have been investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Study Cell Line IC50 (µM) Effect
Study AMCF-715.6Induced apoptosis
Study BHeLa12.4Inhibited proliferation

The biological activity of 3-Chloro-4-(N,3-dihydroxypropanimidoyl)-2H-1-benzopyran-2-one may be attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways related to cancer progression.
  • Modulation of Gene Expression : The compound may influence the expression of genes associated with apoptosis and cell cycle regulation.

Safety and Toxicology

While the biological activities are promising, safety assessments are essential. Preliminary toxicological studies indicate that high doses can lead to cytotoxic effects in non-target cells.

Toxicity Profile

Parameter Value
LD50 (rat)>2000 mg/kg
MutagenicityNegative in Ames test
Reproductive ToxicityNot assessed

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